DL-Dipalmitoylphosphatidylcholine

Catalog No.
S584774
CAS No.
2644-64-6
M.F
C40H80NO8P
M. Wt
734.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Dipalmitoylphosphatidylcholine

CAS Number

2644-64-6

Product Name

DL-Dipalmitoylphosphatidylcholine

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C40H80NO8P

Molecular Weight

734.0 g/mol

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3

InChI Key

KILNVBDSWZSGLL-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,2 Dihexadecyl sn Glycerophosphocholine, 1,2 Dipalmitoyl Glycerophosphocholine, 1,2 Dipalmitoylphosphatidylcholine, 1,2-Dihexadecyl-sn-Glycerophosphocholine, 1,2-Dipalmitoyl-Glycerophosphocholine, 1,2-Dipalmitoylphosphatidylcholine, Dipalmitoyl Phosphatidylcholine, Dipalmitoylglycerophosphocholine, Dipalmitoyllecithin, Dipalmitoylphosphatidylcholine, Phosphatidylcholine, Dipalmitoyl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound 1,2-Dipalmitoylphosphatidylcholine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DL-Dipalmitoylphosphatidylcholine (DL-DPPC, CAS 2644-64-6) is a synthetic, racemic saturated phospholipid utilized as a structural backbone in liposomal formulation, nanoparticle drug delivery, and biophysical membrane modeling. As a zwitterionic lipid with two fully saturated 16-carbon palmitoyl chains, DPPC self-assembles into stable bilayer vesicles with a well-defined main phase transition temperature (Tm) of approximately 41°C [1]. Unlike the naturally occurring L-enantiomer (L-DPPC), the DL-racemate provides a distinct thermodynamic profile at lower temperatures due to altered molecular packing, making it highly relevant for formulators seeking to avoid low-temperature crystallization during storage [2]. Its high mechanical rigidity in the gel phase further ensures robust encapsulation efficiency and structural integrity for advanced delivery systems subjected to high-shear processing [3].

Substituting DL-DPPC with its enantiopure counterpart (L-DPPC) or unsaturated analogs like DOPC fundamentally alters the physical stability and thermal responsiveness of the resulting liposomes. While L-DPPC undergoes a distinct subtransition at 18°C to form a highly ordered, low-temperature crystalline phase (Lc), the racemic DL-DPPC cannot pack into this Lc structure, thereby lacking this specific subtransition[1]. This difference is critical for cold-chain storage of liposomal formulations, where Lc phase formation can induce payload leakage or vesicle aggregation. Furthermore, substituting DPPC with fluid-phase lipids like DOPC drastically reduces the mechanical stiffness of the membrane, compromising structural integrity under shear stress during extrusion or physiological circulation [2]. Consequently, procurement of the exact DL-DPPC racemate is essential for applications requiring specific low-temperature phase behavior combined with high gel-phase rigidity.

Elimination of the Lc Crystalline Subtransition for Enhanced Cold Storage

Differential scanning calorimetry (DSC) reveals a stark contrast in the low-temperature phase behavior of DL-DPPC compared to L-DPPC. While L-DPPC multilamellar vesicles exhibit a pronounced subtransition at 18°C, marking the formation of a highly ordered low-temperature crystal structure (Lc), DL-DPPC completely lacks this subtransition [1]. The racemic nature of DL-DPPC prevents the uniform molecular packing required to form the Lc phase.

Evidence DimensionPresence of 18°C subtransition (Lc phase formation)
Target Compound DataDL-DPPC: Subtransition absent (cannot form Lc phase)
Comparator Or BaselineL-DPPC: Pronounced subtransition at 18°C
Quantified DifferenceComplete elimination of the 18°C subtransition in the racemic mixture
ConditionsMultilamellar vesicle suspensions analyzed via differential scanning calorimetry

The inability to form the Lc phase prevents undesirable crystallization and potential payload leakage during the cold-chain storage of liposomal formulations.

Reduced Thermodynamic Enthalpy in Pre- and Subtransitions

Beyond the absence of the primary 18°C subtransition, the overall thermodynamic values associated with low-temperature phase changes are drastically reduced in the racemate. Calorimetric studies demonstrate that the DL-DPPC system exhibits approximately 15-fold smaller thermodynamic values (enthalpy ΔH and entropy ΔS) for any residual sub- and pretransitions compared to the enantiopure L-DPPC system[1].

Evidence DimensionThermodynamic values (ΔH, ΔS) of sub/pretransitions
Target Compound DataDL-DPPC: ~15-fold lower thermodynamic values
Comparator Or BaselineL-DPPC: High transition enthalpy and entropy
Quantified Difference15-fold reduction in thermodynamic energy required for low-temperature phase transitions
ConditionsCalorimetric size determination of cooperative domains in lipid membranes

Lower transition enthalpies alter the thermal responsiveness of the membrane, providing formulators with a distinct release-kinetics profile for temperature-sensitive drug delivery systems.

Superior Young's Modulus and Bending Rigidity vs. Fluid-Phase Lipids

The saturated acyl chains of DPPC confer exceptional mechanical stability to liposomes in the gel phase (below 41°C). Atomic force spectroscopy (AFM) indentation studies show that DPPC liposomes possess a Young's modulus (E) of 116 ± 45 MPa and a bending rigidity (kC) of 360 kBT at 20°C. In contrast, liposomes formulated with the unsaturated analog DOPC exhibit a vastly inferior Young's modulus of 13 ± 9 MPa and a bending rigidity of only 22 kBT [1].

Evidence DimensionYoung's Modulus (E) and Bending Rigidity (kC)
Target Compound DataDPPC: E = 116 ± 45 MPa; kC = 360 kBT
Comparator Or BaselineDOPC: E = 13 ± 9 MPa; kC = 22 kBT
Quantified Difference~9-fold increase in elasticity/stiffness and ~16-fold increase in bending rigidity
Conditions150 nm liposomes at 20°C probed via AFM indentation using shell theory

High mechanical stiffness is critical for preventing vesicle deformation and rupture during high-pressure extrusion processes and in vivo circulation.

Distinct Low-Temperature Headgroup Conformation for Chiral Baselines

The stereochemistry of the lipid backbone significantly influences headgroup orientation. Raman spectroscopy of lipid hydrates indicates that below the main transition temperature, the conformation of the glycerophosphorylcholine headgroup in the DL-DPPC crystal differs fundamentally from that in the L-DPPC crystal [1]. This structural divergence in the gel phase directly impacts how the lipid surface interacts with surrounding water molecules, ions, and membrane-bound proteins.

Evidence DimensionHeadgroup conformation below main transition temperature
Target Compound DataDL-DPPC: Distinct racemic headgroup packing
Comparator Or BaselineL-DPPC: Standard chiral headgroup conformation
Quantified DifferenceObservable shift in Raman spectral signatures corresponding to glycerophosphorylcholine orientation
ConditionsRaman spectroscopy of lipid hydrates below the main transition temperature (T1)

Essential for biophysical researchers who require a non-chiral structural baseline to isolate and quantify stereospecific lipid-protein interactions.

Cold-Chain Stable Liposomal Formulations

Utilizing the lack of the Lc subtransition in DL-DPPC to formulate drug-loaded vesicles that resist crystallization and payload leakage during refrigerated storage, outperforming L-DPPC[1].

High-Shear Liposome Extrusion and Processing

Leveraging the ~116 MPa Young's modulus of DPPC to maintain liposome integrity during high-pressure homogenization and sizing processes, providing superior processability compared to fluid-phase lipids like DOPC [2].

Thermosensitive Drug Delivery Systems

Exploiting the altered pretransition thermodynamics and sharp main phase transition at 41°C to design localized, heat-triggered release mechanisms for oncological therapeutics, utilizing the ~15-fold lower thermodynamic transition values of the racemate[3].

Baseline Controls in Membrane Biophysics

Employing the racemic headgroup conformation of DL-DPPC as a negative control in surface plasmon resonance (SPR) or Raman studies to differentiate non-specific binding from stereospecific chiral interactions[4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

White powder; [Aldrich MSDS]

XLogP3

13.5

Hydrogen Bond Acceptor Count

8

Exact Mass

733.56215551 Da

Monoisotopic Mass

733.56215551 Da

Heavy Atom Count

50

Appearance

White to off-white powder

UNII

2W15RT5V7V

Other CAS

2644-64-6

Wikipedia

DL-dipalmitoylphosphatidylcholine

Dates

Last modified: 08-15-2023

Three-Phase Coexistence in Binary Charged Lipid Membranes in a Hypotonic Solution

Jingyu Guo, Hiroaki Ito, Yuji Higuchi, Klemen Bohinc, Naofumi Shimokawa, Masahiro Takagi
PMID: 34288679   DOI: 10.1021/acs.langmuir.1c00967

Abstract

We investigated the phase separation of dioleoylphosphatidylserine (DOPS) and dipalmitoylphosphatidylcholine (DPPC) in giant unilamellar vesicles in a hypotonic solution using fluorescence and confocal laser scanning microscopy. Although phase separation in charged lipid membranes is generally suppressed by the electrostatic repulsion between the charged headgroups, osmotic stress can promote the formation of charged lipid domains. Interestingly, we observed a three-phase coexistence even in the DOPS/DPPC binary lipid mixtures. The three phases were DPPC-rich, dissociated DOPS-rich, and nondissociated DOPS-rich phases. The two forms of DOPS were found to coexist owing to the ionization of the DOPS headgroup, such that the system could be regarded as quasi-ternary. The three formed phases with differently ionized DOPS domains were successfully identified experimentally by monitoring the adsorption of positively charged particles. In addition, coarse-grained molecular dynamics simulations confirmed the stability of the three-phase coexistence. Attraction mediated by hydrogen bonding between protonated DOPS molecules and reduction of the electrostatic interactions at the domain boundaries stabilized the three-phase coexistence.


The distinct effects of two imidazolium-based ionic liquids, [C

Xiao-Lei Hao, Hao-Yue Guo, Bobo Cao, Guang Mo, Zhi-Hong Li, Zhi-Wu Yu
PMID: 34378570   DOI: 10.1039/d1cp01220g

Abstract

Ionic liquids (ILs) are potential green solvents with very broad application prospects. Their toxicity and other biological effects are largely related to their hydrophobic properties. In this work, the effects of two imidazolium-based ILs with either a butyl or a hexyl chain, [C
mim][OAc] or [C
mim][OAc], on the phase behaviours of a representative phospholipid, dipalmitoylphosphatidylcholine (DPPC), were examined using synchrotron small- and wide-angle X-ray scattering and differential scanning calorimetry techniques. A series of samples with a lipid : IL molar ratio ranging from 1 : 0 to 1 : 4/1 : 5 were prepared as aqueous dispersions in the form of multi-lamellar vesicles. The two ILs were found to have distinct effects on the phase behaviours of DPPC. For [C
mim][OAc], its effect is very limited. In contrast, for [C
mim][OAc], it could eliminate the pre-transition of DPPC, markedly affect the main phase transition of the lipid, and insert into the DPPC bilayer at gel state to form an interdigitated gel phase. The findings increased our understanding on the biological effects of imidazolium-based ILs and might shed light on the design of novel IL-based antimicrobials.


Effect of Cholesterol Versus Ergosterol on DPPC Bilayer Properties: Insights from Atomistic Simulations

Azadeh Alavizargar, Fabian Keller, Roland Wedlich-Söldner, Andreas Heuer
PMID: 34255501   DOI: 10.1021/acs.jpcb.1c03528

Abstract

Sterols have been ascribed a major role in the organization of biological membranes, in particular for the formation of liquid ordered domains in complex lipid mixtures. Here, we employed molecular dynamics simulations to compare the effects of cholesterol and ergosterol as the major sterol of mammalian and fungal cells, respectively, on binary mixtures with 1,2-dipalmitoyl-
-glycero-3-phosphocholine (DPPC) as a proxy for saturated lipids. In agreement with previous work, we observe that the addition of sterol molecules modifies the order of DPPC both in the gel phase and in the liquid phase. When disentangling the overall tilt angle and the structure of the tail imposed by trans/gauche configurations of torsion angles in the tail, respectively, a more detailed picture of the impact of sterols can be formulated, revealing, for example, an approximate temperature-concentration superposition ranging from the liquid to the gel phase. Furthermore, a new quantitative measure to identify the presence of collective sterol effects is discussed. Moreover, when comparing both types of sterols, addition of cholesterol has a noticeably stronger impact on phospholipid properties than that of ergosterol. The observed differences can be attributed to higher planarity of the cholesterol ring system. This planarity combined with an inherent asymmetry in its molecular interactions leads to better alignment and hence stronger interaction with saturated acyl chains. Our results suggest that the high order demonstrated for ergosterol in fungal plasma membranes must therefore be generated via additional mechanisms.


Molecular Mechanism of Ultrasound-Induced Structural Defects in Liposomes: A Nonequilibrium Molecular Dynamics Simulation Study

Viet Hoang Man, Mai Suan Li, Philippe Derreumaux, Junmei Wang, Phuong H Nguyen
PMID: 34161100   DOI: 10.1021/acs.langmuir.1c00555

Abstract

The use of ultrasound in combination with liposomes is a promising approach to improve drug delivery. To achieve an optimal drug release rate, it is important to understand how ultrasound induces pathways on the liposome surface where drugs can be released from the liposome. To this end, we carry out large-scale ultrasound-induced molecular dynamics simulations for three single lipid component liposomes formed from the commonly used phospholipids: 1,2-dioleoyl-
-glycero-3-phosphocholine (DOPC), 1,2-dipalmitoylphosphatidylcholine (DPPC), or phosphatidylcholine (POPC). The results show that ultrasound induces the detachment of two leaflets of the DOPC surface, suggesting that the drug release pathway may be through the low lipid packing areas on the stretched surface. In contrast, ultrasound induces pore formation on the surface of DPPC and DOPC, where drugs could escape from the liposomes. While the leaflet detachment and transient pore formation are the mechanisms of DOPC and DPPC, respectively, in both liquid-ordered and liquid-disordered phases, the leaflet detachment mechanism is switched to the transient pore formation mechanism on going from the liquid-ordered phase to the liquid-disordered phase in the POPC liposome. By adding 30% mol cholesterol, the leaflet detachment mechanism is observed in all liposomes. We found that the molecular origin that determines a mechanism is the competition between the intraleaflet and interleaflet interacting energy of lipids. The connection to experimental and theoretical modeling is discussed in some detail.


Cholesterol modulates the interaction between paclitaxel and Langmuir monolayers simulating cell membranes

Andressa R Pereira, Flavio M Shimizu, Osvaldo N Oliveira Jr
PMID: 34098365   DOI: 10.1016/j.colsurfb.2021.111889

Abstract

The composition of Langmuir monolayers used as cell membrane models is an essential factor for the interaction with biologically-relevant molecules, including pharmaceutical drugs. In this paper, we report the modulation of effects from the antineoplastic drug paclitaxel by the relative concentration of cholesterol in the Langmuir monolayers of ternary mixtures of dipalmitoylphosphatidylcholine, sphingomyelin, and cholesterol. Since the dependence on cholesterol concentration for these monolayers simulating lipid rafts is non-monotonic, we analyzed the surface pressure and compressibility modulus data with the multidimensional projection technique referred to as interactive document mapping (IDMAP). The maximum expansion induced by paclitaxel in surface pressure isotherms was observed for 27% cholesterol, while the compressibility modulus decreased most strongly for the monolayer with 48% cholesterol. Therefore, the physiological action of paclitaxel may vary depending on whether it is associated with penetration in the membrane or with changes in the membrane elasticity.


Evaluating Coarse-Grained MARTINI Force-Fields for Capturing the Ripple Phase of Lipid Membranes

Pradyumn Sharma, Rajat Desikan, K Ganapathy Ayappa
PMID: 34081861   DOI: 10.1021/acs.jpcb.1c03277

Abstract

Phospholipids, which are an integral component of cell membranes, exhibit a rich variety of lamellar phases modulated by temperature and composition. Molecular dynamics (MD) simulations have greatly enhanced our understanding of phospholipid membranes by capturing experimentally observed phases and phase transitions at molecular resolution. However, the ripple (P
) membrane phase, observed as an intermediate phase below the main gel-to-liquid crystalline transition with some lipids, has been challenging to capture with MD simulations, both at all-atom and coarse-grained (CG) resolutions. Here, with an aggregate ∼2.5 μs all-atom and ∼122 μs CGMD simulations, we systematically assess the ability of six CG MARTINI 1,2-dipalmitoyl-
-glycero-3-phosphocholine (DPPC) lipid and water force-field (FF) variants, parametrized to capture the DPPC gel and fluid phases, for their ability to capture the P
phase, and compared observations with those from an all-atom FF. Upon cooling from the fluid phase to below the phase transition temperature with smaller (380-lipid) and larger (>2200-lipid) MARTINI and all-atom (CHARMM36 FF) DPPC lipid bilayers, we observed that smaller bilayers with both all-atom and MARTINI FFs sampled interdigitated P
and ripple-like states, respectively. However, while all-atom simulations of the larger DPPC membranes exhibited the formation of the P
phase, MARTINI membranes did not sample interdigitated ripple-like states at larger system sizes. We then demonstrated that the ripple-like states in smaller MARTINI membranes were kinetically trapped structures caused by finite size effects rather than being representative of true P
phases. We showed that a MARTINI FF variant that could capture the tilted L
gel phase, a prerequisite for stabilizing the P
phase, was unable to capture the rippled phase upon cooling. Our study reveals that the current MARTINI FFs (including MARTINI3) may require specific reparametrization of the interaction potentials to stabilize lipid interdigitation, a characteristic of the ripple phase.


The interaction of chondroitin sulfate with a lipid monolayer observed by using nonlinear vibrational spectroscopy

Gergo Peter Szekeres, Szilvia Krekic, Rebecca L Miller, Mark Mero, Kevin Pagel, Zsuzsanna Heiner
PMID: 34105546   DOI: 10.1039/d1cp01975a

Abstract

The first vibrational sum-frequency generation (VSFG) spectra of chondroitin sulfate (CS) interacting with dipalmitoyl phosphatidylcholine (DPPC) at air-liquid interface are reported here, collected at a laser repetition rate of 100 kHz. By studying the VSFG spectra in the regions of 1050-1450 cm-1, 2750-3180 cm-1, and 3200-3825 cm-1, it was concluded that in the presence of Ca2+ ions, the head groups together with the head-group-bound water molecules in the DPPC monolayer are strongly influenced by the interaction with CS, while the organization of the phospholipid tails remains mostly unchanged. The interactions were observed at a CS concentration below 200 nM, which exemplifies the potential of VSFG in studying biomolecular interactions at low physiological concentrations. The VSFG spectra recorded in the O-H stretching region at chiral polarization combination imply that CS molecules are organized into ordered macromolecular superstructures with a chiral secondary structure.


Coating function and stabilizing effects of surface layer protein from Lactobacillus acidophilus ATCC 4356 on liposomes

Jun Meng, Yan-Yang Wang, Yun-Peng Hao, Shao-Bing Zhang, Chang-He Ding, Yan-Zhi You
PMID: 33933546   DOI: 10.1016/j.ijbiomac.2021.04.135

Abstract

Surface layer proteins (SLPs) are crystalline arrays in the outermost layer of cell envelope in many archaea and bacteria. SLPs subunits have the ability to reassemble on the surface of lipid layers. In this work, the SLP from Lactobacillus acidophilus ATCC 4356 was extracted and reassembled on the surface of positively charged liposomes composed of dipalmitoyl phosphatidylcholine, cholesterol and octadecylamine. Zeta potentials and particle size were determined to describe the adsorption process of SLP on liposomes. The liposomes completely coated with SLP were observed by transmission electron microscope. To investigate the stabilizing effects of SLP on liposomes, carboxyfluorescein (CF) was encapsulated and its leakage was determined as an evaluation index. The results showed that the L. acidophilus ATCC 4356 SLP significantly (P < 0.05) increased the stability of the liposomes in the course of thermal challenge. Furthermore, SLP was able to reduce the aggregation of liposomes in serum. Storage stability of liposomes was performed at 25 °C, 4 °C and -20 °C for 90 days. And the SLP-coated liposomes released less CF than the control liposomes during storage at the three evaluated temperatures. Our findings extended the application field of Lactobacillus SLPs and introduced a novel nanocarrier system with good chemical stability.


A Data-Driven Dimensionality Reduction Approach to Compare and Classify Lipid Force Fields

Riccardo Capelli, Andrea Gardin, Charly Empereur-Mot, Giovanni Doni, Giovanni M Pavan
PMID: 34254518   DOI: 10.1021/acs.jpcb.1c02503

Abstract

Molecular dynamics simulations of all-atom and coarse-grained lipid bilayer models are increasingly used to obtain useful insights for understanding the structural dynamics of these assemblies. In this context, one crucial point concerns the comparison of the performance and accuracy of classical force fields (FFs), which sometimes remains elusive. To date, the assessments performed on different classical potentials are mostly based on the comparison with experimental observables, which typically regard average properties. However, local differences of the structure and dynamics, which are poorly captured by average measurements, can make a difference, but these are nontrivial to catch. Here, we propose an agnostic way to compare different FFs at different resolutions (atomistic, united-atom, and coarse-grained), by means of a high-dimensional similarity metrics built on the framework of Smooth Overlap of Atomic Position (SOAP). We compare and classify a set of 13 FFs, modeling 1-palmitoyl-2-oleoyl-
-glycero-3-phosphocholine (POPC) bilayers. Our SOAP kernel-based metrics allows us to compare, discriminate, and correlate different FFs at different model resolutions in an unbiased, high-dimensional way. This also captures differences between FFs in modeling nonaverage events (originating from local transitions), for example, the liquid-to-gel phase transition in dipalmitoylphosphatidylcholine (DPPC) bilayers, for which our metrics allows us to identify nucleation centers for the phase transition, highlighting some intrinsic resolution limitations in implicit
explicit solvent FFs.


Probing of Interactions of Magnetite Nanoparticles Coated with Native and Aminated Starch with a DPPC Model Membrane

Emilia Piosik, Aleksandra Zaryczniak, Kinga Mylkie, Marta Ziegler-Borowska
PMID: 34073072   DOI: 10.3390/ijms22115939

Abstract

Understanding the mechanism of interactions between magnetite nanoparticles and phospholipids that form cellular membranes at the molecular level is of crucial importance for their safe and effective application in medicine (e.g. magnetic resonance imaging, targeted drug delivery, and hyperthermia-based anticancer therapy). In these interactions, their surface coating plays a crucial role because even a small modification to its structure can cause significant changes to the behaviour of the magnetite nanoparticles that come in contact with a biomembrane. In this work, the influence of the magnetite nanoparticles functionalized with native and aminated starch on the thermodynamics, morphology, and dilatational elasticity of the model cell membranes was studied. The model cell membranes constituted the Langmuir monolayers formed at the air-water interface of dipalmitoylphosphatidylcholine (DPPC). The surface of the aminated starch-coated nanoparticles was enriched in highly reactive amino groups, which allowed more effective binding of drugs and biomolecules suitable for specific nano-bio applications. The studies indicated that the presence of these groups also reduced to some extent the disruptive effect of the magnetite nanoparticles on the model membranes and improved their adsorption.


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